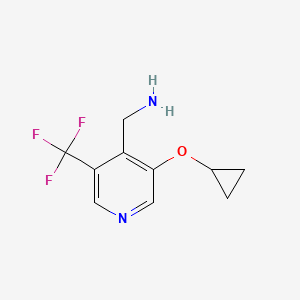
(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanamine is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group, a trifluoromethyl group, and a methanamine group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-cyclopropoxy-5-(trifluoromethyl)pyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups onto the pyridine ring .
Scientific Research Applications
(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropoxy group can interact with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and pyridine core but lacks the cyclopropoxy and methanamine groups.
2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a chloro group instead of the cyclopropoxy group.
(5-(Trifluoromethyl)pyridin-3-yl)methanamine: Lacks the cyclopropoxy group but retains the trifluoromethyl and methanamine groups.
Uniqueness
The presence of the cyclopropoxy group in (3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanamine distinguishes it from other similar compounds. This group can confer additional steric and electronic effects, potentially enhancing the compound’s biological activity and specificity .
Properties
Molecular Formula |
C10H11F3N2O |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
[3-cyclopropyloxy-5-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-4-15-5-9(7(8)3-14)16-6-1-2-6/h4-6H,1-3,14H2 |
InChI Key |
KCRLSDSJQRIPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















